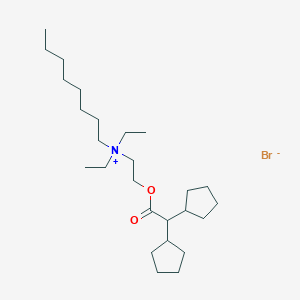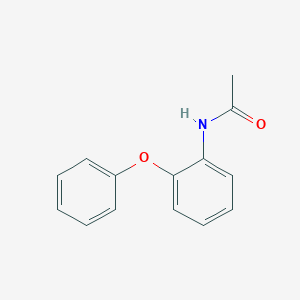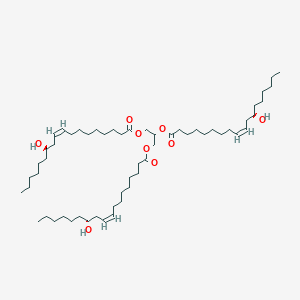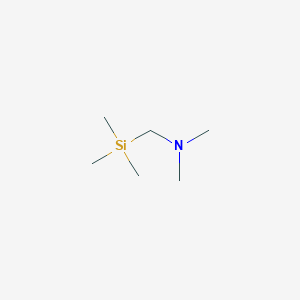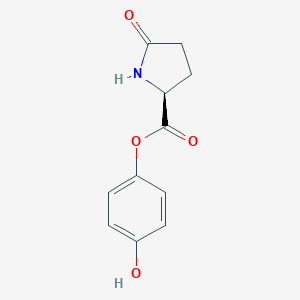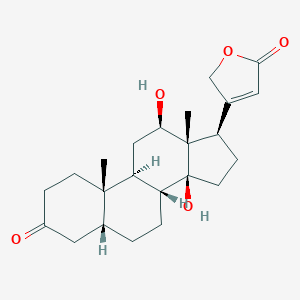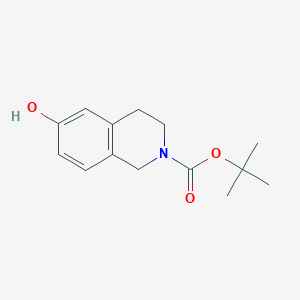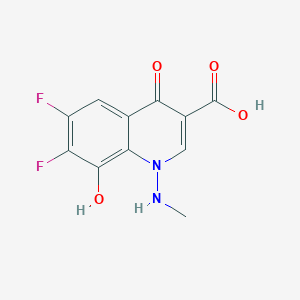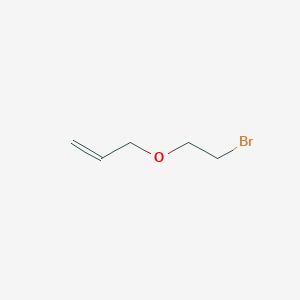
3-(2-Bromoethoxy)prop-1-ene
概要
説明
3-(2-Bromoethoxy)prop-1-ene, also known as 2-Bromoethyl ethyl ether, is an organic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a sweet odor, and is primarily used as a reagent in organic synthesis. It is also used as a solvent for a variety of organic compounds, and can be used as a catalyst for a variety of reactions.
科学的研究の応用
Synthesis of Substituted Perhydrofuro[2,3-b]furans
3-(2-Bromoethoxy)prop-1-ene serves as a key reagent in the synthesis of substituted perhydrofuro[2,3-b]furans. It has been used as a starting material in reactions yielding methylenic diols, which subsequently undergo various oxidation and treatment processes to form perhydrofurofurans. These chemical transformations are crucial in the synthesis of complex molecular structures found in natural products (Lorenzo, Alonso, & Yus, 2000).
Molecular Structural Studies
In molecular structural studies, compounds similar to this compound have been analyzed for their crystal structure and molecular bonding. For instance, the analysis of the molecular structure of (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one provides valuable information about the planarity of certain molecular units and their dihedral angles, contributing to our understanding of molecular geometry and intermolecular interactions (Suwunwong et al., 2009).
Antioxidant Activity Studies
Compounds structurally related to this compound have been synthesized and characterized for potential antioxidant activity. For example, (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on was synthesized and tested using the DPPH method, showcasing its potential as an antioxidant agent. This highlights the significance of such compounds in the development of therapeutic agents or functional materials with antioxidant properties (Brahmana et al., 2021).
Synthesis of Polyhydroxyurethanes
This compound derivatives have been utilized in the synthesis of glycerin carbonate-based intermediates, leading to the production of polyhydroxyurethanes without isocyanate. These materials exhibit significant properties such as glass transition temperatures and molecular weights, making them suitable for various applications in material science (Benyahya et al., 2011).
Safety and Hazards
作用機序
Target of Action
3-(2-Bromoethoxy)prop-1-ene is a research chemical that has been used in the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles . These benzimidazoles are known to act as H1-antihistaminic agents , suggesting that the primary targets of this compound could be histamine receptors, particularly the H1 receptor. Histamine receptors play a crucial role in immune response, acting as the primary mediators of inflammatory and immediate allergic reactions.
特性
IUPAC Name |
3-(2-bromoethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-2-4-7-5-3-6/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQSWGCPAYJSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398948 | |
| Record name | 3-(2-bromoethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15424-04-1 | |
| Record name | 3-(2-bromoethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromoethoxy)prop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(2-Bromoethoxy)prop-1-ene in the synthesis described in the research paper?
A1: this compound acts as an alkylating agent in the synthesis of trans-1,4-di-(2-(allyloxyethyl)-cyclohexa-2,5-diene-1,4-dicarboxylic acid []. The synthesis involves a Birch reduction of terephthalic acid, generating a reactive intermediate. this compound then reacts with this intermediate, introducing the allyloxyethyl groups to the molecule. This reaction is key for achieving the final structure of the target dicarboxylic acid derivative.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





